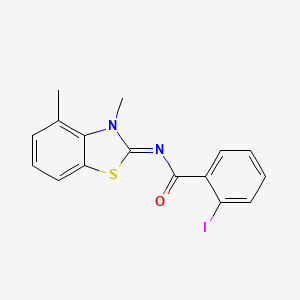

![molecular formula C8H8N4OS B3001280 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 894047-32-6](/img/structure/B3001280.png)

6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

科学的研究の応用

Medicinal Chemistry: BTK Inhibitors

In the realm of medicinal chemistry, this compound serves as a precursor for the synthesis of novel pyrazolopyrimidine-based derivatives. These derivatives have been identified as reversible Bruton’s tyrosine kinase (BTK) inhibitors with potent antiproliferative activity, particularly in mantle cell lymphoma (MCL) cell lines . BTK is a key component in B-cell receptor signaling pathways, which are crucial for the survival and proliferation of B cells. Inhibitors targeting BTK can disrupt these pathways, leading to the induction of apoptosis in cancer cells .

Agriculture: Antimycobacterial Agents

In agriculture, derivatives of this compound have been explored for their antimycobacterial properties. Research indicates that some thieno[2,3-d]pyrimidin-4(3H)-ones, which can be synthesized from similar compounds, show significant activity against Mycobacterium tuberculosis . This application is particularly relevant for the development of new antitubercular agents, which could be used to protect livestock from tuberculosis infections.

Material Science: Photovoltaic Polymers

The compound is used in material science for the development of photovoltaic polymers. It acts as an acceptor unit in conjugated D–π–A copolymers, which are essential for creating efficient solar cells . These polymers are designed to have better light absorption and charge transport properties, contributing to the overall efficiency of solar panels.

Chemical Synthesis: Heterocyclization

In chemical synthesis, the compound undergoes heterocyclization reactions to form various heterocyclic structures. These reactions are fundamental in creating a diverse range of chemical entities used in further synthetic applications, such as the synthesis of pharmaceuticals and agrochemicals .

Biochemistry: Apoptosis Induction

In biochemistry, the compound’s derivatives have been shown to induce apoptosis in cancer cells through the caspase 3-mediated apoptotic pathway . This is particularly significant in the study of cell death mechanisms and the development of anticancer therapies.

作用機序

特性

IUPAC Name |

6-prop-2-enylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h2,4H,1,3H2,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMNMLNJNSMBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C=NN2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3001202.png)

![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide](/img/structure/B3001209.png)

![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)

![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)

![5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B3001219.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)